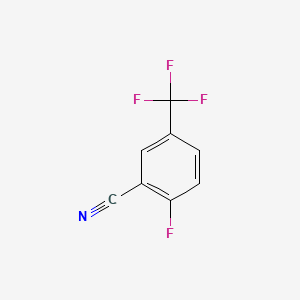

2-Fluoro-5-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLVMSCLLULGRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334533 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4088-84-0 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)benzonitrile

Introduction

This compound is a fluorinated organic compound that serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, imparts enhanced stability, reactivity, lipophilicity, and biological activity to target molecules.[1] This compound is a key building block in the development of novel drug candidates, including potent inhibitors and other bioactive molecules.[1][2] Beyond its pharmaceutical applications, it is also utilized in materials science for creating advanced polymers and coatings with enhanced chemical resistance and thermal stability.[1]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 4088-84-0 |

| Molecular Formula | C₈H₃F₄N[1][3][4] |

| Molecular Weight | 189.11 g/mol [1][3][5] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Boiling Point | 99 °C at 24 mmHg[1] |

| Density | 1.38 g/cm³[1] |

| Refractive Index | n20/D 1.45[1] |

| Purity | ≥ 98% (GC)[1] |

| Storage Conditions | Store at 2 - 8 °C[1] |

Experimental Protocols: Synthesis

Route 1: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This method involves a direct cyanation of a brominated benzaldehyde derivative.[7]

Protocol:

-

Dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP) in a 1L round-bottom flask.[8]

-

Add cuprous cyanide (50.6g, 0.56 mol) to the reaction mixture.[6][8]

-

After cooling to room temperature, add an appropriate amount of diatomaceous earth and filter the mixture.[6][8]

-

To the filtrate, add 400 mL of water and 500 mL of ethyl acetate.[6][8]

-

Separate the organic phase, wash it twice with water, and then dry with anhydrous sodium sulfate.[6][8]

-

Filter the mixture and evaporate the solvent.[8]

-

Recrystallize the resulting residue from a petroleum ether and ethyl acetate mixture to yield a pale yellow solid.[8]

Caption: Workflow for the cyanation of 3-bromo-4-fluorobenzaldehyde.

Route 2: Three-Step Synthesis from 2-Fluorobenzonitrile

This alternative pathway avoids the use of highly toxic reagents and involves formylation, hydrolysis, and subsequent oxidation.[6][7]

Protocol:

-

Step 1: Synthesis of Intermediate I: React 2-fluorobenzonitrile with paraformaldehyde and a halide source (e.g., sodium chloride) in the presence of a catalyst like anhydrous zinc chloride and a strong acid (e.g., concentrated sulfuric acid). The reaction is stirred at room temperature. After completion, the mixture is quenched with ice-water and the product is extracted with dichloromethane.[7]

-

Step 2: Hydrolysis to Intermediate II: The crude intermediate from the first step is hydrolyzed using an aqueous base, such as sodium carbonate solution, with heating. The product is then extracted with an organic solvent like ethyl acetate.[7]

-

Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile: The crude intermediate from the second step is dissolved in dichloromethane and oxidized to the final product using an oxidizing agent like pyridinium chlorochromate (PCC). The final product is purified by recrystallization.[7]

Caption: Three-step synthesis workflow from 2-fluorobenzonitrile.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 4088-84-0 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | Properties, Uses, Safety, Supplier & Pricing in China [nj-finechem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and applications of 2-Fluoro-5-(trifluoromethyl)benzonitrile. This information is intended to support research, development, and drug discovery activities involving this versatile fluorinated building block.

Chemical Structure and Identification

This compound is an aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a nitrile group, and a trifluoromethyl group.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4088-84-0[1] |

| Molecular Formula | C₈H₃F₄N[1] |

| Molecular Weight | 189.11 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene |

| InChI | InChI=1S/C8H3F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H[1] |

| InChIKey | LCLVMSCLLULGRY-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1F)C#N)C(F)(F)F |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 99 °C at 24 mmHg | [2] |

| Density | 1.38 g/cm³ | [2] |

| Refractive Index | n20/D 1.45 | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | m | - | Aromatic-H |

| ~7.6-7.7 | m | - | Aromatic-H |

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Description |

| ~160-165 (d) | C-F |

| ~135-140 (q) | C-CF₃ |

| ~115-135 | Aromatic carbons |

| ~110-120 | -CN |

| ~120-125 (q) | -CF₃ |

Table 5: Predicted ¹⁹F NMR Spectral Data (CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

| ~ -100 to -120 | m | Ar-F |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST WebBook.[1] Key absorptions are expected for the C≡N stretch, C-F stretches, and aromatic C-H and C=C vibrations.

Table 6: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretching |

| ~1300-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~1200-1000 | Strong | C-F stretching (aromatic fluorine) |

| ~900-700 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[1]

Table 7: Major Mass Spectral Peaks

| m/z | Relative Intensity | Possible Fragment |

| 189 | High | [M]⁺ (Molecular ion) |

| 170 | Moderate | [M-F]⁺ |

| 162 | Moderate | [M-HCN]⁺ |

| 120 | Moderate | [M-CF₃]⁺ |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be adapted from the synthesis of the structurally related 2-fluoro-5-formylbenzonitrile, followed by a trifluoromethylation step.[3] One potential method involves the Sandmeyer reaction, a versatile tool for the introduction of various functional groups onto an aromatic ring via a diazonium salt intermediate.[4]

Proposed Synthetic Pathway: Sandmeyer-type Trifluoromethylation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2-Fluoro-5-aminobenzotrifluoride

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-fluoro-5-aminobenzotrifluoride in a suitable acidic aqueous solution (e.g., HCl).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Trifluoromethylation

-

In a separate reaction vessel, prepare a solution or suspension of a copper(I) catalyst and a suitable trifluoromethylating agent (e.g., a trifluoromethyl-containing organometallic reagent or a combination of reagents that generate the CF₃ radical).

-

Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylation mixture. Vigorous gas evolution (N₂) is expected.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

-

Perform an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][5] The presence of three distinct functional groups (fluoro, trifluoromethyl, and nitrile) on the aromatic ring provides multiple sites for further chemical transformations.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems.

-

Aromatic Ring: The electron-withdrawing nature of the nitrile and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group.

-

Trifluoromethyl Group: The trifluoromethyl group enhances the lipophilicity and metabolic stability of molecules, making it a desirable feature in many drug candidates.[2]

Applications:

-

Pharmaceuticals: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory and anti-cancer drugs.[2]

-

Agrochemicals: It is used in the development of new herbicides and pesticides.[2]

-

Materials Science: The unique properties imparted by the fluorine atoms make it a useful monomer or additive in the synthesis of advanced polymers and coatings with enhanced chemical resistance and thermal stability.[2]

Experimental Workflow and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and characterization of the target compound.

References

- 1. This compound [webbook.nist.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 4. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 13C NMR spectrum [chemicalbook.com]

- 5. 2-FLUORO-5-(TRIFLUOROMETHOXY)BENZONITRILE (886498-08-4) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 2-Fluoro-5-(trifluoromethyl)benzonitrile, a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals. This document details the molecule's physicochemical properties, spectroscopic data, and its significant role in the development of targeted therapies, particularly in the field of oncology.

Executive Summary

This compound (CAS No. 4088-84-0) is a fluorinated aromatic nitrile whose strategic substitution pattern makes it an invaluable intermediate in organic synthesis. The presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties and enhanced metabolic stability to derivative compounds.[1][2] These characteristics are highly sought after in the design of novel drug candidates, especially in the development of potent enzyme inhibitors.[2] This guide consolidates essential data for laboratory and developmental use, including molecular properties, analytical methodologies, and its application in the synthesis of targeted cancer therapeutics like PARP inhibitors.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. Its molecular weight is a crucial parameter for stoichiometric calculations in synthesis and for characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₄N | [3][4][5][6] |

| Molecular Weight | 189.11 g/mol | [2][4] |

| Exact Mass | 189.020162 g/mol | [7] |

| CAS Number | 4088-84-0 | [3][4][5][6] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.38 g/mL | [2] |

| Boiling Point | 99 °C at 24 mmHg | [2] |

| Refractive Index | n20/D 1.45 | [2] |

| Synonyms | 2-Cyano-1-fluoro-4-(trifluoromethyl)benzene, 3-Cyano-4-fluorobenzotrifluoride | [2][4] |

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques. The following data has been sourced from the NIST WebBook database.

Mass Spectrometry

The electron ionization mass spectrum provides key information on the fragmentation pattern of the molecule, confirming its identity.

-

NIST WebBook Data: The mass spectrum for this compound is available and serves as a primary tool for structural confirmation.[3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

-

NIST WebBook Data: The gas-phase IR spectrum for the compound is publicly available, showing characteristic peaks for the nitrile (C≡N) and C-F bonds.[6]

Role in Pharmaceutical Synthesis: PARP Inhibitors

This compound and its close derivatives are pivotal intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[9][10] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, a concept known as synthetic lethality.[11][12] They are particularly effective in cancers with mutations in the BRCA1 or BRCA2 genes.[11]

The related compound, 2-Fluoro-5-formylbenzonitrile, is a documented intermediate in the synthesis of Olaparib, a landmark PARP inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[9] The workflow below illustrates the general role of such intermediates in the synthesis of a PARP inhibitor scaffold.

Caption: Synthetic workflow from intermediate to final PARP inhibitor.

Experimental Protocol: Synthesis of a Key Precursor

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the synthesis of the closely related and pharmaceutically crucial intermediate, 2-Fluoro-5-formylbenzonitrile, is well-documented. The following protocol, adapted from published methods, illustrates a common synthetic route.[13][14]

Route: Cyanation of 3-Bromo-4-fluorobenzaldehyde

This method involves a nucleophilic aromatic substitution reaction.

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Cuprous Cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Diatomaceous earth

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction flask, dissolve 3-bromo-4-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).

-

Add cuprous cyanide to the solution.

-

Heat the reaction mixture to approximately 170°C with continuous stirring and maintain overnight.[13]

-

After heating, cool the mixture to room temperature.

-

Add diatomaceous earth and stir, then filter the mixture.

-

To the filtrate, add water and ethyl acetate. Separate the organic phase.

-

Wash the organic phase twice with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and then evaporate the solvent under reduced pressure to yield the crude product.

-

The final product, 2-Fluoro-5-formylbenzonitrile, can be further purified by recrystallization.[13]

The diagram below outlines the key steps in this synthetic process.

Caption: Key steps for the synthesis of 2-Fluoro-5-formylbenzonitrile.

Mechanism of Action: The PARP Inhibition Pathway

PARP-1 is an enzyme crucial for repairing single-strand DNA breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged site and synthesizes a poly(ADP-ribose) chain, which recruits other DNA repair proteins.[11] PARP inhibitors block this process. In normal cells, the resulting unrepaired SSBs can be repaired by the homologous recombination (HR) pathway during DNA replication. However, in cancer cells with BRCA1/2 mutations, the HR pathway is defective.

Consequently, when PARP is inhibited, SSBs persist and, during replication, degenerate into more lethal double-strand breaks (DSBs). Since the primary DSB repair mechanism (HR) is also non-functional, the cell undergoes apoptosis. This dual-deficiency is the essence of the synthetic lethality therapeutic strategy.[11][12]

Caption: The PARP-1 signaling pathway and the mechanism of PARP inhibition.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling molecule for the creation of sophisticated, life-saving therapeutics. Its unique fluorine-based substitution provides medicinal chemists with a powerful tool to enhance the drug-like properties of new molecular entities. As targeted therapies and precision medicine continue to evolve, the demand for such well-designed, high-purity building blocks is expected to grow, cementing the role of this compound in the future of drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 4088-84-0 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. 2-Fluoro-6-(trifluoromethyl)benzonitrile 97 133116-83-3 [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of PARP Inhibitors in Cancer Biology and Therapy | Bentham Science [eurekaselect.com]

- 13. benchchem.com [benchchem.com]

- 14. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

Spectral Analysis of 2-Fluoro-5-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectral data for the chemical compound 2-Fluoro-5-(trifluoromethyl)benzonitrile. Due to its unique combination of fluoro, trifluoromethyl, and nitrile functional groups, this compound is of significant interest in medicinal chemistry and materials science. Understanding its spectral characteristics is crucial for its identification, characterization, and application in further research and development.

Quantitative Spectral Data

The following tables summarize the available quantitative data from Mass Spectrometry and Infrared Spectroscopy for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₃F₄N | NIST WebBook[1][2] |

| Molecular Weight | 189.11 g/mol | NIST WebBook[1][2] |

| Major m/z Peaks | 189, 170, 140, 120, 101, 99, 81, 75, 69, 51 | NIST WebBook[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation | Source |

| ~2240 | C≡N (Nitrile) stretch | NIST WebBook[3] |

| ~1620, ~1500, ~1450 | Aromatic C=C stretching | NIST WebBook[3] |

| ~1320 | C-F (Trifluoromethyl) stretch | NIST WebBook[3] |

| ~1250 | Ar-F (Aryl-Fluoride) stretch | NIST WebBook[3] |

| ~1100-1200 | C-F (Trifluoromethyl) symmetric and asymmetric stretches | NIST WebBook[3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectral data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample or 0.1-0.2 mL of the liquid sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of about 0.6 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: A one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, integrations, and coupling constants of the hydrogen nuclei.

-

¹³C NMR: A one-dimensional carbon-13 NMR spectrum, typically proton-decoupled, is acquired to identify the chemical shifts of the different carbon atoms in the molecule.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Sample: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solid Sample: The solid is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.

-

-

Instrumentation: The sample is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The sample molecules are ionized. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide on 2-Fluoro-5-(trifluoromethyl)benzonitrile: Solubility, Synthesis, and Biological Relevance

This technical guide provides a detailed overview of the solubility, experimental protocols for its determination, and relevant biological context for 2-Fluoro-5-(trifluoromethyl)benzonitrile. This information is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing this versatile fluorinated building block.

Solubility Information

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure—an aromatic nitrile with fluoro- and trifluoromethyl-substituents—a general solubility profile can be inferred. The presence of the trifluoromethyl group typically increases lipophilicity.

Data Presentation

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are general predictions, and experimental verification is recommended for specific applications.

| Solvent Name | Chemical Formula | Solvent Type | Expected Qualitative Solubility |

| Water | H₂O | Polar Protic | Insoluble/Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide | C₂H₆OS | Polar Aprotic | Soluble |

| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

Note: The expected solubility is based on the principle of "like dissolves like." Experimental determination is necessary for precise quantitative values.

Experimental Protocols

For researchers requiring precise solubility measurements, the following experimental protocols are provided. These are standard methods for determining the solubility of a compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble, sparingly soluble, or insoluble in a particular solvent at a given temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)

-

Small test tubes or vials with caps

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube in 0.2 mL increments.

-

After each addition, cap the test tube and vortex for 30 seconds.

-

Visually inspect the solution for any undissolved solid against a dark background.

-

Record the observation as "soluble" if a clear solution is formed, "sparingly soluble" if some solid remains, or "insoluble" if the majority of the solid does not dissolve.

-

Repeat for each solvent of interest.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected solvents

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 20 mg in 2 mL). This ensures that a saturated solution is formed.

-

Seal the vial tightly and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, remove the vial and let it stand to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant, or filter it using a syringe filter.

-

Dilute the clear supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualizations: Synthesis Workflow and Biological Context

Synthesis Workflow

This compound is a key intermediate in organic synthesis. The following diagram illustrates a generalized synthetic pathway for this class of compounds.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-Fluoro-5-(trifluoromethyl)benzonitrile, a key building block in the synthesis of novel pharmaceuticals and agrochemicals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Classification | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 |

Table 2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1][2] |

| H312 | Harmful in contact with skin.[1][2] | |

| H332 | Harmful if inhaled.[2][3] | |

| H315 | Causes skin irritation.[1][2][3] | |

| H319 | Causes serious eye irritation.[1][2][3] | |

| H335 | May cause respiratory irritation.[1][2][3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash skin thoroughly after handling.[3][4] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3][4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2][3] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[2][3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4] | |

| P405 | Store locked up.[3][4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not publicly available in the reviewed safety data sheets. The hazard classifications are based on data from structurally similar compounds and computational toxicology models.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specific Equipment | Purpose |

| Eye and Face Protection | Safety goggles with side-shields or a face shield.[5] | To protect eyes from splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact. Gloves should be inspected before use and changed frequently. |

| Body Protection | Laboratory coat, long-sleeved.[5] | To protect skin and personal clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | To be used when handling outside of a fume hood or if inhalation risk is high. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid all personal contact, including inhalation of vapors.[6]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Wash hands thoroughly with soap and water after handling.[5]

Storage

-

Store in original containers in a cool, dry, well-ventilated area.[3][7]

-

Store away from incompatible materials and foodstuff containers.[7]

Emergency Procedures

A clear understanding of emergency procedures is essential for a rapid and effective response.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4] Call a POISON CENTER or doctor/physician if you feel unwell.[8] |

| Skin Contact | Immediately remove all contaminated clothing, including footwear.[3][7] Flush skin and hair with running water (and soap if available) for at least 15 minutes.[2][3][7] Seek medical attention in event of irritation.[3][7] |

| Eye Contact | Rinse cautiously with water for several minutes.[3][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3][8] If eye irritation persists: Get medical advice/attention.[2][3][8] |

| Ingestion | Rinse mouth with water.[1][8] Do NOT induce vomiting.[1][2] Call a POISON CENTER or doctor/physician if you feel unwell.[3][8] |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][9][10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen cyanide.[2][8]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Accidental Release Measures

-

Personal Precautions: Evacuate non-essential personnel.[11] Wear appropriate PPE. Avoid breathing vapors, mist, or gas.[12]

-

Environmental Precautions: Prevent product from entering drains.[10]

-

Containment and Cleanup: For small spills, use an inert absorbent material and place it in a suitable container for disposal.[8][10] For large spills, dike the area to contain the spill.

Logical Workflows

The following diagrams illustrate the recommended workflows for handling and emergency response.

Caption: General workflow for handling this compound.

Caption: First aid response to an exposure event.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.[5] Contaminated packaging should be treated as the product itself.

References

- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4088-84-0 Name: this compound [xixisys.com]

- 2. fishersci.fr [fishersci.fr]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. aksci.com [aksci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. capotchem.cn [capotchem.cn]

Navigating the Nomenclature: A Guide to 2-Fluoro-5-(trifluoromethyl)benzonitrile and Its Synonyms

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a focused overview of 2-Fluoro-5-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its alternative names is crucial for comprehensive literature searches and sourcing.

Unambiguous Identification: Synonyms and CAS Number

The primary identifier for this compound is its CAS Number: 4088-84-0 .[1][2] While this number provides absolute identification, the compound is also known by several synonyms. The most frequently encountered alternative name is:

-

2-Cyano-1-fluoro-4-(trifluoromethyl)benzene [1]

It is critical to note that the chemical literature and commercial catalogs may list isomers with similar-sounding names. These are distinct molecules with different chemical and physical properties. Some examples of related isomers that should not be confused with this compound include:

-

4-Fluoro-3-(trifluoromethyl)benzonitrile (an alternative name for 5-Cyano-2-fluorobenzotrifluoride)[3]

-

5-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 240800-45-7)[][6]

-

4-Fluoro-2-(trifluoromethyl)benzonitrile (CAS: 194853-86-6)[7]

Physicochemical Properties at a Glance

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₄N | [1][2] |

| Molecular Weight | 189.11 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 1.38 g/cm³ | [1] |

| Boiling Point | 99 °C at 24 mmHg | [1] |

| Refractive Index | n20D 1.45 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Illustrative Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, providing a visual representation of the chemical transformations involved.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 4088-84-0 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. China 5-Cyano-2-fluorobenzotrifluoride (CAS # 67515-59-7) Fabrikant an Fournisseur | Xinchem [lb.xinchem.com]

- 6. 5-FLUORO-2-(TRIFLUOROMETHYL)BENZONITRILE | 240800-45-7 [chemicalbook.com]

- 7. scbt.com [scbt.com]

The Strategic Introduction of the Trifluoromethyl Group in Aromatic Systems: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Trifluoromethylated Aromatic Compounds.

The strategic incorporation of the trifluoromethyl (CF3) group into aromatic compounds has become a cornerstone of modern medicinal chemistry and materials science. This powerful substituent can dramatically alter a molecule's physicochemical and biological properties, leading to enhanced efficacy, improved metabolic stability, and novel therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethylated aromatic compounds, with a focus on their role in drug discovery and development.

The Impact of Trifluoromethylation on Physicochemical Properties

The introduction of a trifluoromethyl group onto an aromatic ring imparts a unique combination of steric and electronic effects. The high electronegativity of the fluorine atoms results in a strong electron-withdrawing effect, which can significantly influence the acidity (pKa) and lipophilicity (logP) of the parent molecule. These changes, in turn, affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Below is a comparative summary of the physicochemical properties of toluene and its trifluoromethylated counterpart, (trifluoromethyl)benzene, as well as the non-steroidal anti-inflammatory drug (NSAID) Celecoxib and a non-fluorinated analog.

| Compound | Structure | Molecular Weight ( g/mol ) | logP | pKa |

| Toluene | C7H8 | 92.14 | 2.73 | N/A |

| (Trifluoromethyl)benzene | C7H5F3 | 146.11 | 2.29 | N/A |

| Celecoxib | C17H14F3N3O2S | 381.37 | 3.5 | 11.1[1] |

| 4-(5-(p-tolyl)-3-methyl-1H-pyrazol-1-yl)benzenesulfonamide | C17H17N3O2S | 343.4 | Not Available | Not Available |

Data for Toluene and (Trifluoromethyl)benzene from publicly available chemical databases. Data for Celecoxib from cited sources.

Enhanced Biological Activity: The Case of Kinase Inhibitors

The trifluoromethyl group is a prevalent feature in many approved drugs, particularly in the class of kinase inhibitors used in oncology. The CF3 group can enhance binding affinity to the target protein, improve metabolic stability, and increase cell permeability. A notable example is Nilotinib, a kinase inhibitor used to treat chronic myeloid leukemia (CML). The replacement of the trifluoromethyl group with other substituents has a marked effect on its inhibitory activity against key kinases like Abl and Kit.

| Compound | R Group | Abl IC50 (nM) | Kit IC50 (nM) |

| Nilotinib | CF3 | < 2.5 | 100-500 |

| Analog 1 | H | 2953 | 100-500 |

| Analog 2 | F | 750 | < 100 |

| Analog 3 | CH3 | 135.8 | 100-500 |

Data adapted from a study on Nilotinib analogs.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of trifluoromethylated aromatic compounds. This section provides methodologies for key synthetic transformations.

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

This protocol is a general procedure for the trifluoromethylation of aryl iodides using a copper catalyst and a trifluoromethyl source.

Materials:

-

Aryl iodide (1.0 mmol)

-

Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

-

1,10-Phenanthroline (0.2 mmol, 20 mol%)

-

Potassium fluoride (KF, 2.0 mmol)

-

(Trifluoromethyl)trimethylsilane (TMSCF3, 1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

-

Schlenk tube

-

Magnetic stirrer and heating block

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a Schlenk tube, add the aryl iodide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and KF (116.2 mg, 2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Add TMSCF3 (0.22 mL, 1.5 mmol) via syringe.

-

Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH4Cl.

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.[3]

Protocol 2: Synthesis of Celecoxib

This protocol describes a common synthetic route to the selective COX-2 inhibitor, Celecoxib.[4]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

In a suitable reaction vessel, dissolve p-methylacetophenone (1.0 eq) in a suitable solvent such as toluene.

-

Add a base, for example, sodium methoxide (1.1 eq), to the solution.

-

Slowly add ethyl trifluoroacetate (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction and neutralize with an aqueous acid solution (e.g., HCl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude diketone, which can be purified by crystallization or chromatography.[5]

Step 2: Synthesis of Celecoxib

-

Dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.0 eq) from Step 1 in a suitable solvent such as ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) to the solution.

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6]

Protocol 3: Synthesis of a Non-Fluorinated Celecoxib Analog

This protocol describes the synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide, a non-fluorinated analog of Celecoxib.

-

In a round-bottom flask, combine 1-phenylbutan-1,3-dione (10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) in ethanol (50 ml).

-

Heat the mixture to reflux for 4 hours.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the precipitate by filtration and recrystallize it from ethanol to obtain the pure product as light yellow crystals.[7]

Signaling Pathways Targeted by Trifluoromethylated Drugs

Trifluoromethylated aromatic compounds are particularly prominent as inhibitors of signaling pathways implicated in cancer and other diseases. The unique properties of the CF3 group can lead to highly potent and selective inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Several trifluoromethylated inhibitors have been developed to target EGFR.

Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylated drugs.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, and numerous inhibitors, including trifluoromethylated compounds, have been developed to target various nodes within this pathway.

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by trifluoromethylated compounds.

Conclusion

The introduction of trifluoromethyl groups into aromatic systems is a powerful and versatile strategy in modern drug discovery and materials science. The unique electronic and steric properties of the CF3 group can profoundly influence a molecule's physicochemical and biological characteristics, often leading to compounds with superior performance. A thorough understanding of the synthetic methodologies and the structure-activity relationships of trifluoromethylated aromatic compounds is crucial for the rational design of next-generation therapeutics and advanced materials. This guide provides a foundational understanding for researchers to explore and harness the full potential of this remarkable functional group.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] This is due to the unique physicochemical properties of fluorine, which, when strategically incorporated into a molecule, can profoundly enhance its drug-like characteristics. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in drug design, focusing on its impact on metabolic stability, receptor binding affinity, acidity (pKa), lipophilicity, and molecular conformation. Detailed experimental protocols for assessing these parameters are provided, alongside quantitative data comparisons and visual representations of key concepts to aid researchers in harnessing the power of fluorine in their drug discovery endeavors.

The Impact of Fluorine on Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of a drug's metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~98 kcal/mol), making it significantly more resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP450) enzymes, which are the primary drivers of drug metabolism in the liver.[2][3]

Blocking Metabolic Hotspots

Strategically placing a fluorine atom at a metabolically labile position, often a site of hydroxylation, can effectively block this metabolic pathway.[4] This "metabolic switching" can lead to a longer plasma half-life, reduced clearance, and improved oral bioavailability of the drug.[2][4]

Quantitative Impact on Metabolic Half-Life

The following table summarizes the effect of fluorination on the metabolic half-life of representative drug molecules.

| Compound Pair | Structure of Non-Fluorinated Analog | Structure of Fluorinated Analog | Metabolic Half-life (t½) of Non-Fluorinated Analog | Metabolic Half-life (t½) of Fluorinated Analog | Fold Improvement |

| Celecoxib Analog | (Structure unavailable in search results) | [Image of a fluorinated celecoxib derivative] | Data not explicitly found | Data not explicitly found, but deuterated and fluoroethyl-substituted analogs showed increased metabolic stability in murine liver microsomes.[5][6] | - |

| JAK Inhibitor Series | (General Structure) | (General Structure with F at benzylic site) | - | Doubled plasma half-life[3] | ~2x |

Note: Specific half-life values for direct H/F analogs are often not published in a comparative format. The data often reflects broader SAR studies.

Experimental Protocol: In Vitro Metabolic Stability Assessment Using Liver Microsomes

This protocol outlines the general procedure for determining the metabolic stability of a compound using human liver microsomes (HLMs).

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching the reaction

-

Internal standard for LC-MS/MS analysis

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation: Thaw HLMs and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive control in a suitable solvent.

-

Incubation Mixture Preparation: In a 96-well plate, add phosphate buffer, HLM suspension, and the test compound solution.

-

Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding cold acetonitrile containing an internal standard.

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.

Modulation of Receptor Binding Affinity

Fluorine's high electronegativity and relatively small size allow it to participate in unique, favorable interactions within a protein's binding pocket, thereby enhancing binding affinity and potency.[2]

Favorable Fluorine-Protein Interactions

-

Hydrogen Bonds: The polarized C-F bond can act as a weak hydrogen bond acceptor.

-

Dipole-Dipole and Dipole-Quadrupole Interactions: The strong dipole of the C-F bond can engage in favorable electrostatic interactions with polar residues in the binding site.

-

Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions, particularly in aromatic systems.

Quantitative Impact on Binding Affinity

The following table provides examples of how fluorination can impact the binding affinity (IC50 or Kd) of drug candidates.

| Compound Pair | Target | Binding Affinity of Non-Fluorinated Analog (IC50/Kd) | Binding Affinity of Fluorinated Analog (IC50/Kd) | Fold Improvement |

| BTK Inhibitor | Bruton's Tyrosine Kinase (BTK) | - | Up to 40-fold increase in activity with fluorine on an unsaturated bicyclic ring.[7] | Up to 40x |

| Aminergic GPCR Ligands | Various GPCRs | - | Can increase ligand potency more than 50-fold.[1][8] | >50x |

| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase | - | Fluorinated analogs showed increased affinity compared to non-fluorinated counterparts.[9] | - |

| Fluorinated D-glucosamine analogs | PC-3 and A2780 cancer cell lines | - | IC50 values ranging from 78 µM to 337 µM.[10] | - |

Experimental Protocols for Determining Binding Affinity

Objective: To directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand-protein interaction.

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a macromolecule.

Materials:

-

Purified protein solution

-

Ligand solution

-

Identical buffer for both protein and ligand

-

ITC instrument

Procedure:

-

Sample Preparation: Dialyze both the protein and ligand against the same buffer to minimize heats of dilution. Determine the accurate concentrations of both solutions.

-

Instrument Setup: Thoroughly clean the sample cell and syringe. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat change after each injection.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity (Kd) of a ligand-protein interaction.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip as a ligand (analyte) in solution binds to a protein (ligand) immobilized on the chip.

Materials:

-

Purified protein (for immobilization) and ligand (in solution)

-

SPR instrument and sensor chip (e.g., CM5)

-

Immobilization buffers (e.g., acetate buffer at low pH)

-

Running buffer

-

Regeneration solution

Procedure:

-

Ligand Immobilization: Activate the sensor chip surface (e.g., with EDC/NHS). Inject the protein solution over the activated surface to achieve covalent immobilization. Deactivate any remaining active sites.

-

Binding Analysis: Inject a series of concentrations of the ligand (analyte) in solution over the immobilized protein surface.

-

Data Acquisition: The SPR instrument records the change in resonance units (RU) over time, generating a sensorgram that shows the association and dissociation phases.

-

Regeneration: After each ligand injection, inject a regeneration solution to remove the bound ligand and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgram data from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Alteration of Physicochemical Properties: pKa and Lipophilicity

Fluorine's strong electron-withdrawing nature can significantly alter the electronic properties of a molecule, leading to changes in its acidity/basicity (pKa) and lipophilicity (LogP/LogD).

pKa Modulation

The introduction of fluorine near an acidic or basic functional group can lower its pKa value. For amines, this reduction in basicity can be beneficial for several reasons, including improved cell permeability (as the neutral form is more lipophilic) and reduced off-target effects.[11]

Lipophilicity (LogP/LogD) Modification

While fluorine is highly electronegative, its effect on lipophilicity is context-dependent. Generally, the replacement of a hydrogen atom with a fluorine atom increases the lipophilicity (LogP).[3] However, in some cases, particularly with multiple fluorine substitutions, intramolecular interactions can lead to a decrease in lipophilicity.

Quantitative Impact on pKa and Lipophilicity

| Compound Pair | Parameter | Value of Non-Fluorinated Analog | Value of Fluorinated Analog | Change |

| PDE9 Inhibitors | pKa (basic pyrrolidine) | - | Decrease of 1.1–3.3 units[11][12] | ↓ |

| Aromatic Amines | pKa | - | Ortho-fluorination decreases pKa by ~1.2 units; meta-fluorination by ~0.5 units.[13] | ↓ |

| Sitagliptin | pKa | 8.78[14] | (No direct non-fluorinated analog pKa found) | - |

| 2-(thioalkyl)pyridines | LogD 7.4 | 1.69 (for 2-(methylthio)pyridine) | 1.95 (for SCF₂H) to 2.13 (for SCF₃)[15] | ↑ |

| General Aromatic Systems | LogP | - | para-Fluorine substitution increases LogP by ~0.3-0.5 units.[3] | ↑ |

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between n-octanol and water (or buffer).

Principle: The compound is partitioned between two immiscible phases (n-octanol and an aqueous phase). The ratio of the compound's concentration in each phase at equilibrium is measured.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with aqueous phase)

-

Water or buffer (pH 7.4 for LogD, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing them vigorously and allowing them to separate.

-

Partitioning: Add a known volume of the n-octanol and aqueous phases to a vial. Add a small amount of the test compound stock solution.

-

Equilibration: Cap the vial and shake it for a sufficient time to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Sampling and Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in each using a suitable analytical method.

-

Calculation:

-

LogP = log ([Concentration in octanol] / [Concentration in water])

-

LogD = log ([Concentration in octanol] / [Concentration in aqueous buffer at specific pH])

-

Influence on Molecular Conformation

Fluorine can exert significant control over the conformational preferences of a molecule through stereoelectronic effects, such as the gauche effect.[3] This can be exploited to lock a drug molecule into its bioactive conformation, the specific shape required for optimal binding to its target receptor, thereby improving potency and selectivity.[3]

Visualizing Key Concepts in Fluorine Chemistry

The following diagrams, created using the Graphviz DOT language, illustrate key workflows and decision-making processes in the application of fluorine in medicinal chemistry.

Experimental Workflow for Metabolic Stability Assessment

Caption: Workflow for assessing metabolic stability using liver microsomes.

Decision Pathway for Incorporating Fluorine in Drug Design

Caption: A decision tree for the strategic incorporation of fluorine.

Simplified Cytochrome P450 Catalytic Cycle

Caption: Simplified catalytic cycle of Cytochrome P450 enzymes.

Conclusion

Fluorine is a uniquely powerful tool in the medicinal chemist's arsenal. Its strategic incorporation can overcome numerous challenges in drug development, from poor metabolic stability to suboptimal binding affinity. A thorough understanding of its effects on a molecule's physicochemical properties, coupled with rigorous experimental evaluation as detailed in this guide, is essential for the rational design of safer and more effective medicines. The continued development of novel fluorination methodologies will undoubtedly expand the applications of this remarkable element in the future of drug discovery.

References

- 1. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brimr.org [brimr.org]

- 3. metabolon.com [metabolon.com]

- 4. Visualizing Decision Trees [practicalcheminformatics.blogspot.com]

- 5. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. coconote.app [coconote.app]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The graphviz template for flow chart. · GitHub [gist.github.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-5-(trifluoromethyl)benzonitrile as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-5-(trifluoromethyl)benzonitrile as a key intermediate in the synthesis of pharmaceuticals, with a specific focus on the development of the PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway.

Introduction

This compound is a versatile fluorinated aromatic compound that serves as a crucial building block in medicinal chemistry.[1] Its unique electronic properties and the presence of both a nitrile and a trifluoromethyl group make it a valuable precursor for the synthesis of complex heterocyclic molecules with significant biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and cell membrane permeability of drug candidates.[2] This intermediate is notably employed in the synthesis of anti-cancer and anti-inflammatory drugs.[1]

A prominent application of this compound is in the multi-step synthesis of Olaparib, a potent PARP inhibitor used in the treatment of certain types of cancer, particularly those with BRCA1/2 mutations.[3]

Application in the Synthesis of Olaparib

The synthesis of Olaparib from this compound involves a series of chemical transformations to construct the final phthalazinone and piperazine moieties. A critical step in this pathway is the conversion of the trifluoromethyl group to a formyl group, yielding the key intermediate 2-fluoro-5-formylbenzonitrile. This aldehyde then undergoes further reactions to build the core structure of Olaparib.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a multi-step process, beginning with the functional group transformation of this compound and culminating in the final active pharmaceutical ingredient, Olaparib.

Caption: Synthetic workflow from the starting intermediate to Olaparib.

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of Olaparib starting from this compound.

Step 1: Hydrolysis of this compound to 2-Fluoro-5-carboxybenzonitrile

This protocol describes the acid-catalyzed hydrolysis of the trifluoromethyl group to a carboxylic acid.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Boric Acid

-

Water

-

Dichloromethane

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

-

Carefully add a mixture of concentrated sulfuric acid (10 eq) and boric acid (1.0 eq).

-

Heat the reaction mixture to 120-130°C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and cautiously pour it onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude 2-Fluoro-5-carboxybenzonitrile.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 2-Fluoro-5-carboxybenzonitrile to 2-Fluoro-5-formylbenzonitrile

This protocol outlines the reduction of the carboxylic acid to an aldehyde.

Materials:

-

2-Fluoro-5-carboxybenzonitrile

-

Thionyl chloride

-

Palladium on carbon (Pd/C, 10%)

-

2,6-Lutidine

-

Hydrogen gas (H₂)

-

Dry Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-Fluoro-5-carboxybenzonitrile (1.0 eq) in dry THF (10 mL/g).

-

Add thionyl chloride (1.2 eq) dropwise at 0°C and then allow the mixture to stir at room temperature for 2 hours to form the corresponding acid chloride.

-

In a separate hydrogenation flask, suspend 10% Pd/C (0.1 eq) in dry THF.

-

To this suspension, add the freshly prepared solution of the acid chloride and 2,6-lutidine (1.1 eq).

-

Pressurize the reaction vessel with hydrogen gas (1 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-Fluoro-5-formylbenzonitrile.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Step 3: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This multi-step synthesis converts 2-Fluoro-5-formylbenzonitrile into a key carboxylic acid intermediate.[4]

Materials:

-

2-Fluoro-5-formylbenzonitrile

-

(3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphate

-

Triethylamine

-

Sodium hydroxide

-

Hydrazine hydrate

-

Dichloromethane

-

Ethanol

-

Hydrochloric acid

-

Microreactors (or round-bottom flasks)

Procedure:

-

A solution of 2-Fluoro-5-formylbenzonitrile (1.0 eq) in dichloromethane is reacted with a solution of (3-Oxo-1,3-dihydroisobenzofuran-1-yl)dimethyl phosphate and triethylamine in a suitable reactor.[4]

-

The resulting intermediate, 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylmethyl)benzonitrile, is then hydrolyzed using an ethanol solution of sodium hydroxide.[4]

-

The reaction mixture is then treated with hydrazine hydrate to yield 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[4]

-

The product is precipitated by acidification with hydrochloric acid and can be purified by recrystallization.

Step 4: Synthesis of Olaparib

This final step involves the amide coupling of the carboxylic acid intermediate with 1-(cyclopropanecarbonyl)piperazine.

Materials:

-

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

-

1-(Cyclopropanecarbonyl)piperazine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dry N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in dry DMF.

-

Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 30 minutes at room temperature.

-

Add 1-(cyclopropanecarbonyl)piperazine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (2 x 30 mL), then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain Olaparib.

Quantitative Data

The following table summarizes the typical yields and purities for the key synthetic steps.

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) |

| 1 | 2-Fluoro-5-carboxybenzonitrile | This compound | 70-80 | >95 |

| 2 | 2-Fluoro-5-formylbenzonitrile | 2-Fluoro-5-carboxybenzonitrile | 60-70 | >97 |

| 3 | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 2-Fluoro-5-formylbenzonitrile | 75-85 | >98 |

| 4 | Olaparib | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 80-90 | >99 |

Mechanism of Action: Olaparib and PARP Inhibition